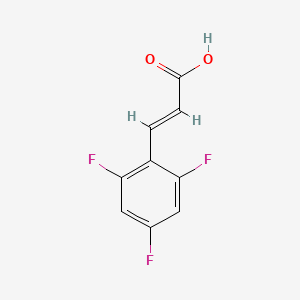

2,4,6-三氟肉桂酸

描述

2,4,6-Trifluorocinnamic acid is a biochemical compound with the molecular formula C9H5F3O2 and a molecular weight of 202.13 . It is used for proteomics research .

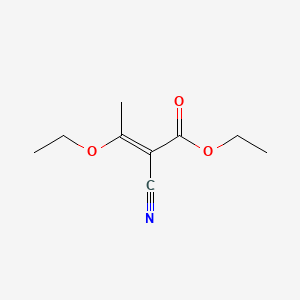

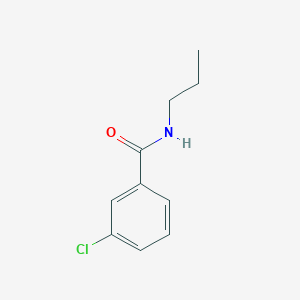

Molecular Structure Analysis

The molecular structure of 2,4,6-Trifluorocinnamic acid is represented by the linear formula F3C6H2CH=CHCO2H .Physical and Chemical Properties Analysis

2,4,6-Trifluorocinnamic acid has a molecular weight of 202.13 . The melting point and boiling point are not specified in the search results .科学研究应用

有机化学中的合成和应用

-

无溶剂合成衍生物:开发了一种合成 2,4,6-三芳基吡啶衍生物的方法,强调了它们在制药和农用化学品中的重要性。这些衍生物用于抗惊厥、麻醉、抗疟疾和抗癫痫。由于它们与三芳基硫代、三芳基硒代和三芳碲代吡咯盐光敏剂的结构相似性,它们也被用于光动力癌症治疗 (Maleki, 2015)。

-

与磺酰胺的阳离子环化:三氟甲磺酸被用作阳离子环化的催化剂,导致多环体系的有效形成。此过程对于复杂有机化合物的合成具有重要意义 (Haskins & Knight, 2002)。

-

用于嘧啶合成的环加成:三氟甲磺酸催化了 2,4,6-三氨基嘧啶的合成,这是创建多种杂环产物的重要步骤。此过程对于构建各种基于嘧啶的骨架非常有价值 (Dubovtsev 等,2021)。

医药和医疗应用

- 试剂和催化剂的开发:三氟酰胺和三氟酰亚胺(包括结构上与 2,4,6-三氟肉桂酸相关的化合物)由于其高 NH 酸度和亲脂性,被用于各种反应中。它们在医学、生物化学、催化和农业中得到应用 (Moskalik & Astakhova, 2022)。

材料科学应用

-

用于药物中间体的连续流动合成:通过连续微流工艺实现了 2,4,5-三氟苯甲酸的合成,2,4,5-三氟苯甲酸是制药行业和材料科学中的有价值的中间体。此工艺代表了高效生产药物和材料科学中间体的重大进展 (Deng 等,2015)。

-

硼化学:硼化学的进步,包括使用三(五氟苯基)硼烷,扩大了材料科学中可获得的反应和化合物的范围 (Lawson & Melen, 2017)。

安全和危害

The safety data sheet for 2,3,6-Trifluorocinnamic acid, a related compound, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

作用机制

Mode of Action

It is known that cinnamic acid derivatives often interact with their targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Cinnamic acid derivatives are often involved in a variety of biological processes, including anti-inflammatory, antioxidant, and antimicrobial activities .

Pharmacokinetics

It is generally known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Cinnamic acid derivatives often exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of this compound .

生化分析

Biochemical Properties

The biochemical properties of 2,4,6-Trifluorocinnamic acid are not well-studied. It is known that cinnamic acid derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the derivative. For 2,4,6-Trifluorocinnamic acid, the presence of three fluorine atoms may influence its biochemical interactions .

Cellular Effects

Cinnamic acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2,4,6-Trifluorocinnamic acid at different dosages in animal models have not been reported. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

属性

IUPAC Name |

(E)-3-(2,4,6-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARROIJACNTGOM-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=CC(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)/C=C/C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

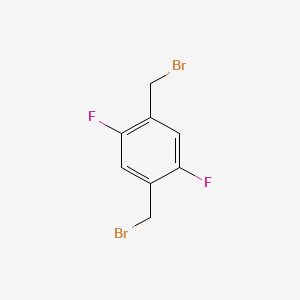

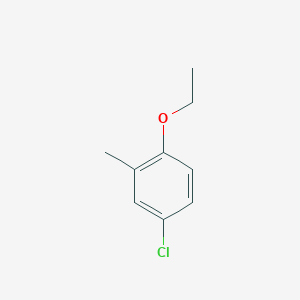

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。